U-78057

Description

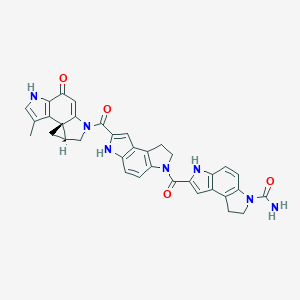

Structure

2D Structure

3D Structure

Properties

CAS No. |

114251-19-3 |

|---|---|

Molecular Formula |

C35H29N7O4 |

Molecular Weight |

611.6 g/mol |

IUPAC Name |

2-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |

InChI |

InChI=1S/C35H29N7O4/c1-16-14-37-31-28(43)12-29-35(30(16)31)13-17(35)15-42(29)33(45)25-11-20-18-6-8-40(26(18)4-2-22(20)39-25)32(44)24-10-21-19-7-9-41(34(36)46)27(19)5-3-23(21)38-24/h2-5,10-12,14,17,37-39H,6-9,13,15H2,1H3,(H2,36,46)/t17-,35+/m1/s1 |

InChI Key |

SNYJVTXPSXNUSZ-FXTIPPFDSA-N |

SMILES |

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |

Isomeric SMILES |

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |

Canonical SMILES |

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |

Synonyms |

CPI-CDPI(2) CPI-CDPI2 |

Origin of Product |

United States |

Molecular and Cellular Biology of M Csf Action

Intracellular Signaling Cascades Mediated by M-CSF

The autophosphorylation of CSF1R creates docking sites for a multitude of intracellular signaling proteins containing Src homology 2 (SH2) or phosphotyrosine-binding (PTB) domains. tandfonline.compnas.org The recruitment of these proteins initiates a complex and interconnected network of signaling cascades that ultimately dictate the cellular response to M-CSF.

The binding of M-CSF to its receptor triggers a rapid dimerization and the first wave of tyrosine phosphorylation on the CSF1R. nih.gov This initial phosphorylation is crucial for creating docking sites that recruit various signaling molecules. wikipedia.org Key tyrosine phosphorylation sites on CSF1R and their interacting proteins have been identified. For instance, phosphorylated Tyr723 (Tyr721 in mice) serves as a binding site for the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and phospholipase C gamma 2 (PLCγ2). cellsignal.com Phosphorylation of Tyr809 creates a docking site for the adaptor protein Shc. cellsignal.com The activation of CSF1R leads to the phosphorylation of numerous downstream proteins, including members of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways. nih.gov M-CSF stimulation has been shown to induce two distinct phases of MAPK phosphorylation: an early, transient phase and a later, persistent phase, with the latter being essential for macrophage differentiation. nih.gov Furthermore, M-CSF can induce the phosphorylation and activation of NF-κB p65 at Ser276 through protein kinase C (PKC), which is important for monocyte survival. nih.gov

The phosphorylated tyrosine residues on the activated CSF1R act as scaffolds for the assembly of signaling complexes. Adapter proteins, which lack intrinsic enzymatic activity, play a crucial role in linking the receptor to downstream effector molecules. nih.gov Key adapter proteins involved in M-CSF signaling include:

Grb2 (Growth factor receptor-bound protein 2): Grb2 binds to phosphorylated tyrosines on CSF1R and recruits the guanine (B1146940) nucleotide exchange factor Sos, leading to the activation of the Ras-MAPK pathway. nih.govqiagen.com

Shc (Src homology 2 domain-containing transforming protein): Upon recruitment to the receptor, Shc becomes tyrosine phosphorylated, creating binding sites for Grb2, thus also contributing to Ras-MAPK activation. pnas.org

Cbl: This protein, upon recruitment, acts as an E3 ubiquitin ligase, leading to the ubiquitination of CSF1R. This marks the receptor for internalization and degradation, thereby downregulating the signal. nih.govnih.gov

p85 (regulatory subunit of PI3K): The binding of p85 to phosphorylated CSF1R activates the catalytic subunit of PI3K. nih.gov

The formation of these multi-protein signaling complexes at the receptor is a dynamic process that ensures the appropriate propagation and regulation of the M-CSF signal.

The recruitment of adapter proteins and activation of kinases trigger several major downstream signaling pathways that mediate the diverse biological effects of M-CSF. patsnap.com

PI3K/Akt Pathway: This is a central pathway in M-CSF signaling, promoting cell survival, proliferation, and differentiation. frontiersin.orgfrontiersin.org Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the serine/threonine kinase Akt. researchgate.net Akt, in turn, phosphorylates a variety of substrates that inhibit apoptosis and promote cell growth. nih.gov

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK cascade is another critical pathway activated by M-CSF. nih.govnih.gov This pathway is heavily involved in regulating cell proliferation, differentiation, and gene expression. nih.gov

JAK/STAT Pathway: M-CSF can also activate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. frontiersin.org Upon receptor activation, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. frontiersin.org

PLCγ Pathway: Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). mybiosource.com These second messengers are involved in calcium mobilization and the activation of protein kinase C (PKC), respectively, influencing various cellular processes. nih.gov

There is significant crosstalk between these pathways. For instance, the PI3K pathway can influence the MAPK pathway, and both can be modulated by feedback loops and the activity of phosphatases that dephosphorylate signaling components. frontiersin.org This intricate network of signaling events allows for a fine-tuned cellular response to M-CSF, ensuring proper regulation of macrophage biology. researchgate.net

Interactive Data Tables

Table 1: Key Tyrosine Phosphorylation Sites in CSF1R and Their Interacting Proteins

| Phosphorylation Site | Interacting Protein(s) | Primary Downstream Pathway(s) |

| Tyr559 | Src family kinases (SFK), Cbl | Receptor ubiquitination and internalization |

| Tyr721 (mouse) / Tyr723 (human) | p85 (PI3K), PLCγ2 | PI3K/Akt, PLCγ |

| Tyr807 (mouse) / Tyr809 (human) | Shc | Ras/MAPK |

Table 2: Major Downstream Signaling Pathways Activated by M-CSF

| Pathway | Key Mediators | Primary Cellular Functions |

| PI3K/Akt | PI3K, Akt, mTOR | Survival, proliferation, anti-apoptosis |

| MAPK/ERK | Ras, Raf, MEK, ERK | Proliferation, differentiation, gene expression |

| JAK/STAT | JAKs, STATs | Inflammation, immune response, gene transcription |

| PLCγ | PLCγ, IP3, DAG, PKC | Calcium signaling, cell motility |

M-CSF-Driven Macrophage Differentiation and Phenotypic Plasticity

Macrophage Colony-Stimulating Factor (M-CSF) is a pivotal cytokine that governs the differentiation, survival, and proliferation of monocytes and macrophages. frontiersin.org Its influence extends to orchestrating the remarkable phenotypic plasticity of these cells, guiding them toward specific functional roles within tissues.

Progenitor Cell Commitment and Maturation

M-CSF plays an indispensable role in the commitment of hematopoietic progenitor cells to the myeloid lineage and their subsequent maturation into monocytes and macrophages. frontiersin.orgdoaj.org This process is initiated by the binding of M-CSF to its cell surface receptor, the colony-stimulating factor 1 receptor (CSF-1R), a tyrosine kinase receptor encoded by the c-fms proto-oncogene. nih.gov This interaction triggers a signaling cascade that is fundamental for the survival and differentiation of monocytic precursors. nih.gov

In vitro studies have demonstrated that M-CSF is required for human monocyte survival and acts as a critical cofactor for their terminal differentiation into mature macrophages. nih.gov While other cytokines may be present, the maturation process, marked by the expression of specific antigens, is significantly suppressed in the presence of neutralizing anti-M-CSF antibodies. nih.gov The maturation process induced by M-CSF involves distinct morphological changes, where immature monocytic cells transform into large, highly vacuolated cells with small eccentric nuclei, characteristic of mature macrophages. researchgate.net

Phenotypic Polarization into M1-like and M2-like Macrophage Subsets

Macrophages exhibit a spectrum of functional phenotypes, broadly categorized as classically activated (M1-like) and alternatively activated (M2-like) macrophages. M1 macrophages are typically associated with pro-inflammatory responses and host defense, while M2 macrophages are involved in anti-inflammatory processes, tissue repair, and immune regulation. nih.govsciprofiles.com M-CSF is a key determinant in polarizing macrophages towards an M2-like phenotype. frontiersin.orgfrontiersin.org

Cell culture studies have consistently shown that macrophages developed in the presence of M-CSF are predisposed to an M2 phenotype. nih.govfrontiersin.org When stimulated, M-CSF-cultured macrophages produce significant amounts of the anti-inflammatory cytokine IL-10 and are less capable of producing pro-inflammatory cytokines like IL-12 and IL-23 compared to macrophages cultured with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). nih.gov Furthermore, M-CSF-treated cells exhibit enhanced phagocytic capabilities but are less competent in antigen presentation, characteristic features of M2-like macrophages. nih.gov

Human monocytes treated with M-CSF can be polarized towards a pro-inflammatory M1 phenotype upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), or an anti-inflammatory M2 phenotype with interleukin-4 (IL-4). nih.gov This demonstrates the inherent plasticity of M-CSF-generated macrophages. Specific surface markers can distinguish these polarized populations; for instance, CD80 is a specific marker for human M1 polarized macrophages, while CD200R is specific for M2 polarized macrophages. nih.gov

The table below summarizes key markers and cytokines associated with M1-like and M2-like macrophage polarization influenced by M-CSF.

| Feature | M1-like Macrophages (Stimulated) | M2-like Macrophages (M-CSF primed/stimulated) |

| Key Stimuli | IFN-γ, LPS | M-CSF, IL-4, IL-10 |

| Surface Markers | CD80, CCR7 | CD200R, CD163 |

| Secreted Cytokines | TNF-α, IL-1β, IL-12, IL-23, CXCL10, CXCL11, CCL5 | IL-10, CCL14, CCL22, TGF-β |

| Key Transcription Factors | STAT1, IRF5 | STAT6, IRF4 |

| Primary Functions | Pro-inflammatory, Host defense | Anti-inflammatory, Tissue repair |

Epigenetic Remodeling during M-CSF-Induced Differentiation

The differentiation of monocytes into macrophages under the influence of M-CSF is accompanied by significant epigenetic remodeling, which plays a crucial role in establishing and maintaining the macrophage identity. nih.govd-nb.info These epigenetic changes include alterations in DNA methylation and histone modifications, which regulate gene expression programs essential for macrophage function. ahajournals.org

Studies have shown that monocyte-to-macrophage differentiation involves both the gain and loss of DNA methylation at specific CpG sites. nih.govd-nb.info These changes are not random but occur in a highly localized manner, often at the binding sites of key transcription factors involved in macrophage differentiation. nih.govd-nb.info For instance, loss of DNA methylation is associated with binding sites for the transcription factor AP-1, while gain of methylation is linked to sites for C/EBP and ETS family members. nih.gov This dynamic methylation landscape contributes to the establishment of lineage-specific enhancers that drive macrophage-specific gene expression. nih.govd-nb.info

Histone modifications are another critical layer of epigenetic regulation in M-CSF-driven macrophage differentiation. Specific histone marks, such as H3K4me1, H3K4me3, and H3K27ac, are dynamically altered during this process. nih.gov For example, the histone methyltransferase SMYD3, which is involved in H3K4 methylation, is upregulated in human monocyte-derived macrophages exposed to M-CSF and IL-4, promoting an M2-like polarization. nih.gov Conversely, the histone demethylase Jmjd3, which removes the repressive H3K27me3 mark, is essential for the expression of M2-associated genes. nih.gov These histone modifications contribute to the opening or closing of chromatin, thereby controlling the accessibility of gene promoters and enhancers to the transcriptional machinery. doaj.org

The table below highlights key epigenetic modifications and associated factors in M-CSF-driven macrophage differentiation.

| Epigenetic Mechanism | Key Features in M-CSF Driven Differentiation | Associated Factors |

| DNA Methylation | Both gain and loss of methylation at specific CpG sites. nih.govd-nb.info | AP-1, C/EBP, ETS |

| Histone Methylation | Dynamic changes in H3K4me1, H3K4me3, and H3K27ac marks. nih.govnih.gov | SMYD3, Jmjd3 |

| Chromatin Accessibility | Alterations in DNase I hypersensitive sites, indicating changes in open chromatin regions. nih.gov | Pioneer transcription factors |

M-CSF Regulation of Macrophage Metabolism

M-CSF not only directs macrophage differentiation and polarization but also profoundly influences their metabolic programming. This metabolic reprogramming is crucial for supporting the specific functions of macrophages, from energy production to the synthesis of effector molecules.

Glucose Metabolic Pathways

M-CSF stimulation significantly enhances glucose uptake and utilization in macrophages. nih.gov This is achieved, in part, by increasing the expression of major glucose transporters, such as Glucose Transporter 1 (Glut1) and Glucose Transporter 6 (Glut6). nih.gov Studies have shown that a 48-hour incubation with M-CSF leads to a substantial increase in 2-deoxyglucose uptake by macrophages. nih.gov

Interestingly, while both M-CSF and GM-CSF increase glucose uptake and oxidative metabolism to similar levels, M-CSF-differentiated macrophages (M-CSF MΦ) exhibit a higher rate of glycolysis compared to their GM-CSF counterparts. nih.govd-nb.info This is evidenced by a greater extracellular acidification rate and increased lactate (B86563) production in M-CSF MΦ. nih.gov This heightened glycolytic activity in M-CSF-differentiated macrophages is associated with the overexpression of several critical glycolytic enzymes. frontiersin.orgnih.gov This metabolic phenotype suggests that M-CSF primes macrophages for a state where rapid energy production through glycolysis can be readily employed. frontiersin.org

The following table summarizes the effects of M-CSF on key aspects of glucose metabolism in macrophages.

| Metabolic Parameter | Effect of M-CSF |

| Glucose Uptake | Increased |

| Glucose Transporter Expression (Glut1, Glut6) | Increased |

| Glycolysis Rate | Increased compared to GM-CSF MΦ |

| Lactate Production | Increased compared to GM-CSF MΦ |

| Oxidative Metabolism | Increased |

Lipid and Amino Acid Metabolic Pathways

M-CSF has a significant impact on lipid metabolism in macrophages. researchgate.net It can influence processes such as fatty acid storage and bile acid metabolism. nih.gov In contrast to GM-CSF-differentiated macrophages that favor fatty acid oxidation, M-CSF-primed macrophages tend to store fatty acids. nih.gov This metabolic shift is part of the broader programming towards an M2-like, anti-inflammatory phenotype.

The metabolism of amino acids, particularly arginine and tryptophan, is also differentially regulated in macrophages and is central to their M1/M2 polarization state. frontiersin.orgnih.gov In M-CSF-driven M2-like macrophages, arginine is primarily metabolized by the enzyme arginase into ornithine and urea. frontiersin.org Ornithine is a precursor for the synthesis of polyamines, which are involved in cell proliferation and tissue repair. This is in stark contrast to M1 macrophages, where arginine is converted by inducible nitric oxide synthase (iNOS) to citrulline and nitric oxide (NO), a potent pro-inflammatory and microbicidal agent. frontiersin.org

Similarly, tryptophan metabolism is skewed towards different pathways depending on the macrophage's activation state. nih.gov While detailed studies specifically linking M-CSF to distinct tryptophan metabolic pathways are emerging, the broader context of M2 polarization suggests a role in producing metabolites that contribute to an immunosuppressive microenvironment.

The table below outlines the differential metabolism of arginine in M-CSF-influenced macrophages compared to their M1 counterparts.

| Amino Acid | Metabolic Pathway in M2-like (M-CSF) Macrophages | Metabolic Pathway in M1-like Macrophages |

| Arginine | Arginase-mediated conversion to ornithine and urea. frontiersin.org | iNOS-mediated conversion to citrulline and nitric oxide (NO). frontiersin.org |

Mitochondrial Dynamics and Bioenergetics

Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. nih.govresearchgate.net This dynamic nature is intrinsically linked to their bioenergetic output, influencing cellular metabolism and function. nih.gov While direct research extensively detailing the specific role of M-CSF in mitochondrial dynamics and bioenergetics is still an emerging field, studies on the closely related cytokine, Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), provide significant insights. Research has shown that GM-CSF is critical for mitochondrial turnover, function, and integrity in macrophages. nih.govnih.gov

GM-CSF signaling is essential for several key metabolic processes that are heavily reliant on mitochondrial function. nih.govbiorxiv.org It significantly enhances fatty acid β-oxidation, tricarboxylic acid (TCA) cycle activity, and oxidative phosphorylation, leading to increased ATP production. nih.govnih.gov Furthermore, GM-CSF regulates cytosolic metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and amino acid synthesis. nih.govnih.gov Disruption of GM-CSF signaling leads to abnormalities in mitochondrial structure, including an increase in mitochondrial mass and the appearance of large, hyperfused mitochondria. nih.gov These findings strongly suggest that colony-stimulating factors like M-CSF likely play a crucial role in maintaining mitochondrial health and metabolic function in macrophages to support their energetic demands during proliferation and activation.

Structure-Activity Relationship (SAR) Studies of M-CSF and its Receptor

Understanding the relationship between the structure of M-CSF and its receptor and their function is paramount to elucidating the mechanisms of M-CSF action.

Identification of Key Functional Domains within M-CSF

M-CSF is a homodimeric glycoprotein. wikipedia.org The active form of the protein is found extracellularly as a disulfide-linked homodimer. wikipedia.org Alternative splicing of the M-CSF gene results in three distinct isoforms: a secreted glycoprotein, a secreted proteoglycan, and a cell surface-associated glycoprotein. jle.comnih.gov All isoforms contain the N-terminal region responsible for receptor binding. nih.gov Structurally, each monomer of M-CSF consists of a core of four α-helices (A–D) and two β-strands (β1 and β2). nih.gov The N-terminal region of human M-CSF has been identified as sufficient for its in vitro biological activity. wikipedia.org

Analysis of Receptor Binding Determinants

The interaction between M-CSF and its receptor, M-CSF-R (also known as FMS or CD115), is a critical step in initiating downstream signaling. nih.govwikipedia.org The M-CSF receptor is a class III receptor tyrosine kinase, characterized by an extracellular domain with five immunoglobulin (Ig)-like domains, a single transmembrane segment, and a split intracellular kinase domain. nih.gov

The binding of M-CSF to its receptor primarily involves the second and third Ig-like domains (D2 and D3) of the M-CSF-R. nih.gov The crystal structure of M-CSF bound to the first three domains of FMS reveals that the D2 and D3 domains run perpendicular to the long dimension of the M-CSF dimer, with the regions around the D2-D3 junction making contact with M-CSF. nih.gov Specifically, the CD and EF loops of the D2 domain are crucial for this interaction. nih.gov Interestingly, this binding mode is distinct from that of other class III receptor tyrosine kinases, such as KIT, which involves all three of the first domains in ligand binding. nih.gov

Calorimetric data suggest that receptor-receptor interactions mediated by the D4 and D5 domains of M-CSF-R are necessary for the dimerization and activation of the receptor, as M-CSF alone cannot induce dimerization of a truncated receptor containing only the D1-D3 domains. nih.gov

Mutational Analysis and Functional Consequences

Mutational analysis has been instrumental in identifying key residues on M-CSF that are critical for its binding to the M-CSF-R. By employing techniques such as yeast surface display, researchers have been able to screen libraries of M-CSF mutants and isolate variants with reduced affinity for the receptor. nih.gov

These studies have identified mutations both within the direct binding interface and at locations distant from the binding site, suggesting that some mutations may decrease affinity through allosteric effects. nih.gov Computational modeling has helped to classify these mutations into three groups: those that significantly decrease protein stability, those that disrupt favorable intermolecular interactions, and those that reduce affinity through allosteric mechanisms. nih.gov For example, mutations in the core of the M-CSF protein are often predicted to be highly destabilizing, leading to protein unfolding. researchgate.net

Pharmacological and Biological Interventions Targeting M Csf Pathways

Modulators of M-CSF Production and Secretion

The synthesis and release of M-CSF are tightly regulated processes, influenced by a variety of stimuli, including cytokines, growth factors, and bacterial products. Research into compounds that can modulate the production and secretion of M-CSF is an active area of investigation. However, based on currently available scientific literature, there is no direct evidence to suggest that U-78057 functions as a modulator of M-CSF production or secretion. Studies specifically investigating the impact of this compound on the transcriptional or translational regulation of the Csf1 gene or the cellular machinery responsible for M-CSF release are not present in the public domain.

CSF1R Agonists and Antagonists in Research Settings

The interaction between M-CSF and its receptor, CSF1R, is the primary mechanism for initiating the downstream signaling cascade. Compounds that can either mimic the action of M-CSF (agonists) or block it (antagonists) are invaluable tools in both basic research and clinical applications. While numerous small molecule inhibitors and monoclonal antibodies targeting CSF1R have been developed and characterized, information regarding the specific interaction of this compound with CSF1R is scarce. There is a lack of published data from binding assays, functional assays, or structural biology studies that would definitively classify this compound as either a CSF1R agonist or antagonist.

Downstream Signaling Pathway Inhibitors

Upon M-CSF binding, CSF1R dimerizes and autophosphorylates, leading to the activation of several key downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways. These pathways are crucial for mediating the biological effects of M-CSF, such as cell survival, proliferation, and differentiation. The scientific literature does not currently contain studies that have examined the effect of this compound on these specific downstream signaling molecules. Therefore, it is unknown whether this compound can inhibit the phosphorylation of key proteins like AKT, ERK, or STATs following CSF1R activation.

Therapeutic Strategies Informed by M-CSF Biology in Preclinical Research

The central role of the M-CSF/CSF1R axis in various diseases has spurred the development of therapeutic strategies aimed at inhibiting this pathway. These strategies have shown promise in preclinical models of cancer, inflammatory arthritis, and other conditions characterized by excessive macrophage or osteoclast activity. However, there are no preclinical studies published in peer-reviewed journals that have evaluated the therapeutic efficacy of this compound in animal models of diseases driven by M-CSF signaling.

Methodological Approaches in M Csf Academic Research

In Vitro Cell Culture Models

In vitro models are fundamental to dissecting the cellular and molecular mechanisms of M-CSF signaling. These systems allow for controlled experimental conditions to study specific aspects of macrophage biology.

The generation of primary macrophages from circulating monocytes is a cornerstone of immunological research. This process involves the isolation of monocytes from peripheral blood, followed by a controlled differentiation protocol where Human Recombinant M-CSF (e.g., U-78057) is a key reagent. miltenyibiotec.comnih.gov

Protocols typically begin with the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation. researchgate.net From the PBMC fraction, monocytes can be purified using several methods, including plastic adhesion or immunomagnetic negative selection. nih.govnih.gov Once isolated, the purified monocytes are cultured in a suitable medium supplemented with growth factors to induce their differentiation into macrophages. nih.govfrontiersin.org

Human Recombinant M-CSF is added to the culture medium to drive the differentiation towards an M2-like, or alternatively activated, macrophage phenotype. nih.gov This cytokine is essential for the survival of the differentiating monocytes and for guiding their development into mature macrophages. miltenyibiotec.com The process typically takes 5 to 7 days, during which the cells adhere to the culture plate and acquire the characteristic morphology and surface markers of macrophages. nih.govnih.gov The resulting monocyte-derived macrophages (MDMs) are widely used to model human macrophage functions in vitro. nih.gov

Table 1: Key Components in M-CSF-driven Macrophage Differentiation

| Component | Role in Protocol |

|---|---|

| Whole Blood/Buffy Coat | Source of primary human monocytes. |

| Density Gradient Medium | Used to separate peripheral blood mononuclear cells (PBMCs) from other blood components. |

| Culture Medium (e.g., RPMI 1640) | Provides essential nutrients for cell survival and growth. nih.gov |

| Fetal Bovine Serum (FBS) | Supplement containing growth factors and proteins necessary for cell culture. nih.gov |

| Human Recombinant M-CSF (e.g., this compound) | Induces the differentiation and ensures the survival of monocytes into macrophages. miltenyibiotec.comnih.gov |

This table outlines the typical reagents used in the in vitro differentiation of human monocytes into macrophages, highlighting the indispensable role of recombinant M-CSF.

In addition to primary cells, immortalized cell lines are valuable tools for studying M-CSF signaling pathways. These cell lines offer the advantage of unlimited proliferation, providing a consistent and reproducible source of cells for experiments. Myeloid leukemia cell lines, such as the murine M-NFS-60 line, are dependent on specific colony-stimulating factors for their growth and survival. miltenyibiotec.commiltenyibiotec.com The biological activity of Human Recombinant M-CSF products like this compound is often verified through their ability to promote the proliferation of these factor-dependent cell lines. stemcell.com For instance, the EC50 (the concentration at which the growth factor elicits 50% of the maximum response) of recombinant M-CSF can be determined using a proliferation assay with M-NFS-60 cells. miltenyibiotec.comstemcell.com

To better recapitulate the complex cellular interactions that occur within tissues, researchers employ advanced co-culture and organotypic slice models. researchgate.netnih.gov These systems involve culturing multiple cell types together, allowing for the study of intercellular communication and its impact on cell behavior. plos.org In the context of cancer research, organotypic co-cultures may combine tumor cells with fibroblasts and macrophages within a three-dimensional collagen matrix to simulate the tumor microenvironment. plos.org

In these models, the inclusion of Human Recombinant M-CSF (e.g., this compound) is critical for the survival and function of the macrophage population. plos.org By adding M-CSF to the culture medium, researchers can maintain a viable macrophage component and investigate how these immune cells interact with tumor cells and stromal cells, influencing processes such as tumor cell invasion. plos.org These models provide a more biologically relevant setting than traditional 2D monocultures to study the role of M-CSF-dependent macrophages in tissue-level processes. nih.gov

Three-dimensional (3D) cell culture and organoid systems represent a further step towards mimicking in vivo tissue architecture and function. nih.govnih.gov Unlike 2D cultures, 3D models allow cells to interact with each other and the extracellular matrix in a more physiologically relevant manner, influencing cell morphology, proliferation, and gene expression. selectscience.netplos.org Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of specific organs. nih.govselectscience.net

The integration of immune cells, such as macrophages, into these 3D systems is an area of active research. The use of Human Recombinant M-CSF (e.g., this compound) is essential for the generation and maintenance of macrophages within these complex cultures. This allows for the investigation of M-CSF's role in tissue development, homeostasis, and disease in a highly controlled yet physiologically relevant in vitro environment. For example, tumor organoids can be co-cultured with macrophages generated with M-CSF to study the immune-tumor interface. selectscience.netoaepublish.com

In Vivo Preclinical Research Models for M-CSF Pathway Investigation

While in vitro models are powerful, in vivo preclinical models are indispensable for understanding the systemic effects of the M-CSF pathway in a whole organism.

Genetically engineered mouse models (GEMMs) are a cornerstone of in vivo M-CSF research. These models include mice with targeted deletions (knockout) or overexpression of the genes for M-CSF (Csf1) or its receptor (Csf1r). nih.gov Studying these animals has provided profound insights into the physiological roles of M-CSF signaling.

For instance, M-CSF knockout mice exhibit severe deficiencies in macrophage populations in most tissues, highlighting the cytokine's critical role in the development of these cells. nih.gov Conversely, models that overexpress M-CSF can be used to study the pathological consequences of excessive M-CSF signaling. While recombinant M-CSF is not directly administered to these animals as a primary experimental variable, cells (such as bone marrow progenitors) are often isolated from these mice and studied in vitro. nih.govnih.gov In these ex vivo experiments, recombinant M-CSF (typically mouse M-CSF for consistency) is used to stimulate cells and compare the responses between genetically modified and wild-type cells, further elucidating the function of the M-CSF pathway. miltenyibiotec.comnih.gov Similarly, studies involving granulocyte-macrophage colony-stimulating factor (GM-CSF) knockout mice have also helped to delineate the specific roles of different colony-stimulating factors. cyagen.comcyagen.comscispace.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |

| Interleukin-4 (IL-4) |

| Macrophage Colony-Stimulating Factor (M-CSF) |

Disease-Specific Animal Models

In the preclinical evaluation of a compound like this compound, which is presumed to modulate M-CSF signaling, disease-specific animal models are indispensable. These models aim to recapitulate the pathological conditions of human diseases where the M-CSF pathway is implicated.

For inflammation , researchers often utilize models such as collagen-induced arthritis (CIA) in mice, which mimics the autoimmune and inflammatory aspects of rheumatoid arthritis. In such a model, the administration of this compound would be evaluated for its ability to reduce joint inflammation, cartilage destruction, and bone erosion, key pathological features influenced by macrophage activity.

In the context of cancer , the role of M-CSF in promoting the tumor microenvironment is a central focus. Animal models for various cancers, including breast, prostate, and glioblastoma, are employed. The therapeutic potential of this compound would be assessed by its impact on tumor growth, metastasis, and the polarization of tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.

For neurodegeneration , models of diseases like Alzheimer's and Parkinson's are used. For instance, in mouse models of Alzheimer's disease, which overexpress amyloid-beta precursor protein, the effect of this compound on microglial activation and amyloid plaque clearance would be a primary endpoint.

Xenograft Models for Human Cell Studies

To specifically investigate the effect of a compound on human cells in an in vivo setting, xenograft models are employed. These typically involve the implantation of human tumor cells into immunodeficient mice.

In the study of this compound, human cancer cell lines with known M-CSF receptor (CSF1R) expression would be subcutaneously or orthotopically implanted into mice. Subsequent treatment with this compound would allow for the evaluation of its direct anti-tumor effects and its influence on the human tumor microenvironment that can be reconstituted in these models. This approach provides a more direct translation of findings to human pathology.

Omics Technologies for Comprehensive M-CSF Pathway Analysis

Modern biomedical research heavily relies on "omics" technologies to gain a holistic understanding of cellular and molecular processes.

Transcriptomics, the study of the complete set of RNA transcripts, is crucial for understanding the downstream effects of M-CSF pathway modulation by this compound. Bulk RNA sequencing of treated cells or tissues can reveal broad changes in gene expression profiles.

Single-cell RNA sequencing (scRNA-seq) offers a more granular view, allowing researchers to dissect the heterogeneity of cellular responses to this compound within a mixed cell population, such as a tumor. This is particularly valuable for understanding how different immune cell subsets within the tumor microenvironment respond to the compound.

| Technology | Application in this compound Research | Key Insights |

| Bulk RNA Sequencing | Analysis of whole tissue or cell populations after treatment. | Identifies overall changes in gene expression pathways. |

| Single-Cell RNA Sequencing | High-resolution analysis of individual cells from a sample. | Reveals cell-type-specific responses and identifies rare cell populations affected by the compound. |

Proteomics, Phosphoproteomics, and Interactomics

Proteomics provides a global analysis of protein expression and post-translational modifications. In the context of this compound, it can identify changes in the abundance of proteins involved in the M-CSF signaling cascade and downstream cellular processes.

Phosphoproteomics , a sub-discipline of proteomics, is particularly relevant as the M-CSF receptor is a tyrosine kinase. This technique would be used to map the phosphorylation events downstream of CSF1R activation and determine how this compound modulates these signaling networks.

Interactomics focuses on studying the interactions between proteins. Techniques such as co-immunoprecipitation followed by mass spectrometry can be used to identify the protein interaction partners of key components of the M-CSF pathway and how these interactions are affected by this compound.

Metabolomics for Functional Metabolic Profiling

Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell. Macrophages undergo significant metabolic reprogramming in response to M-CSF. By analyzing the metabolic profiles of cells treated with this compound, researchers can understand its impact on cellular metabolism, which is often dysregulated in diseases like cancer and inflammation.

| Omics Approach | Focus of Analysis | Relevance to this compound |

| Proteomics | Global protein expression. | Identifies protein-level changes induced by the compound. |

| Phosphoproteomics | Protein phosphorylation events. | Elucidates the impact on kinase signaling pathways. |

| Interactomics | Protein-protein interactions. | Reveals how the compound affects protein complexes. |

| Metabolomics | Small molecule metabolite profiles. | Shows the functional metabolic consequences of treatment. |

Biophysical and Structural Characterization Techniques

To understand the direct interaction of this compound with its molecular target, likely the M-CSF receptor, various biophysical and structural techniques are employed.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are biophysical techniques used to quantify the binding affinity and thermodynamics of the interaction between this compound and its target protein.

X-ray crystallography and cryo-electron microscopy (cryo-EM) are structural biology techniques that can provide high-resolution three-dimensional structures of the compound bound to its target. This structural information is invaluable for understanding the mechanism of action at a molecular level and for guiding further drug development efforts.

Protein Crystallography and Cryo-Electron Microscopy (Cryo-EM) for M-CSF and CSF1R Structures

The three-dimensional structures of Macrophage Colony-Stimulating Factor (M-CSF) and its receptor, Colony-Stimulating Factor 1 Receptor (CSF1R), have been elucidated primarily through the high-resolution techniques of X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM). These methodologies provide atomic-level insights into the molecular architecture of both the ligand and the receptor, as well as the structural basis of their interaction.

X-ray crystallography has been instrumental in determining the crystal structure of the M-CSF dimer. These studies have revealed that M-CSF is a homodimer, with each monomer consisting of a bundle of alpha-helices. The dimeric structure is stabilized by disulfide bonds, and this quaternary structure is essential for its biological activity. Crystallographic studies of the extracellular domain of CSF1R have shown that it is composed of five immunoglobulin (Ig)-like domains. The binding of M-CSF to CSF1R induces a conformational change in the receptor, leading to its dimerization and the subsequent activation of its intracellular tyrosine kinase domain.

Cryo-EM has emerged as a powerful complementary technique, particularly for studying large and flexible protein complexes. It has been used to visualize the full-length CSF1R in different conformational states, providing a more dynamic picture of the receptor's activation mechanism. Cryo-EM studies have also shed light on how M-CSF binding to CSF1R leads to the clustering of receptor molecules on the cell surface, a critical step in signal transduction.

Interactive Data Table: Structural Determination of M-CSF and CSF1R

| Technique | Molecule | Key Findings |

|---|---|---|

| X-ray Crystallography | M-CSF | Homodimeric structure, alpha-helical bundle fold |

| X-ray Crystallography | CSF1R (extracellular domain) | Five Ig-like domains, ligand-induced dimerization |

| Cryo-Electron Microscopy | Full-length CSF1R | Dynamic conformational changes upon ligand binding |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics

The interaction between M-CSF and CSF1R has been quantitatively characterized using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide detailed information about the binding affinity, kinetics, and thermodynamics of this crucial protein-protein interaction.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of binding events. In a typical SPR experiment, one of the interacting partners (e.g., CSF1R) is immobilized on a sensor chip, and the other (M-CSF) is flowed over the surface. The change in the refractive index at the sensor surface upon binding is measured, providing data on the association rate (k_on) and dissociation rate (k_off) of the interaction. From these rates, the equilibrium dissociation constant (K_D) can be calculated, which is a measure of the binding affinity.

Isothermal Titration Calorimetry (ITC) is another powerful technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand (M-CSF) is titrated into a solution containing the receptor (CSF1R). The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (K_A, the inverse of K_D), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). These thermodynamic data provide insights into the driving forces of the M-CSF/CSF1R interaction.

Interactive Data Table: Binding Kinetics of M-CSF and CSF1R

| Technique | Parameter Measured | Typical Values for M-CSF/CSF1R Interaction |

|---|---|---|

| Surface Plasmon Resonance (SPR) | k_on (association rate) | 10^5 - 10^6 M⁻¹s⁻¹ |

| Surface Plasmon Resonance (SPR) | k_off (dissociation rate) | 10⁻³ - 10⁻⁴ s⁻¹ |

| Surface Plasmon Resonance (SPR) | K_D (dissociation constant) | Nanomolar (nM) range |

| Isothermal Titration Calorimetry (ITC) | K_A (association constant) | 10⁸ - 10⁹ M⁻¹ |

| Isothermal Titration Calorimetry (ITC) | ΔH (enthalpy change) | Favorable (exothermic) |

Synthesis Research Methodologies for Recombinant M-CSF

Gene Cloning and Expression Vector Design

The production of recombinant M-CSF for research and therapeutic purposes relies on the principles of molecular cloning and the design of efficient expression vectors. The process begins with the isolation of the gene encoding for human M-CSF. This is typically achieved using reverse transcription-polymerase chain reaction (RT-PCR) from messenger RNA (mRNA) isolated from a cell line that expresses M-CSF.

Once the M-CSF gene is obtained, it is inserted into an expression vector. The choice of vector is crucial and depends on the host system that will be used for protein production. Key features of an expression vector include a strong promoter to drive high levels of gene transcription, a multiple cloning site (MCS) to facilitate the insertion of the M-CSF gene, a selectable marker to allow for the selection of cells that have successfully taken up the vector, and an origin of replication that is compatible with the host cell. For secretion of the recombinant protein, a signal peptide sequence is often engineered at the N-terminus of the M-CSF coding sequence.

Recombinant Protein Production Systems (e.g., bacterial, insect, mammalian)

Several host systems can be used for the production of recombinant M-CSF, each with its own advantages and disadvantages.

Bacterial systems (e.g., E. coli) : Production in E. coli is cost-effective and allows for high yields of protein. However, bacteria lack the machinery for post-translational modifications, such as glycosylation, which are present in native human M-CSF. This can affect the protein's stability and biological activity.

Insect cell systems (e.g., Sf9, Hi5 cells using baculovirus vectors) : Insect cells are capable of performing many of the post-translational modifications found in mammalian cells, including glycosylation, although the glycosylation patterns may differ. This system often yields higher levels of soluble and correctly folded protein compared to bacterial systems.

Mammalian cell systems (e.g., CHO, HEK293 cells) : Mammalian cell lines are the preferred system for producing recombinant M-CSF for therapeutic applications because they can perform complex post-translational modifications, including human-like glycosylation, which is critical for the protein's function and immunogenicity. However, mammalian cell culture is more expensive and complex than bacterial or insect cell culture.

Protein Purification and Quality Control

Following expression, the recombinant M-CSF must be purified from the host cell proteins and other contaminants. The purification strategy typically involves a multi-step chromatography process.

A common first step is affinity chromatography, where a resin with a high affinity for M-CSF or an engineered tag on the protein is used. This is often followed by ion-exchange chromatography, which separates proteins based on their net charge, and size-exclusion chromatography, which separates proteins based on their size and shape.

Quality control is a critical final step to ensure the purity, identity, and activity of the recombinant M-CSF. Purity is typically assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and high-performance liquid chromatography (HPLC). The identity of the protein is confirmed by techniques such as Western blotting and mass spectrometry. Finally, the biological activity of the recombinant M-CSF is verified using cell-based assays that measure its ability to stimulate the proliferation and differentiation of target cells, such as murine bone marrow-derived macrophages.

Theoretical Frameworks and Conceptual Models in M Csf Research

Network Theory and Systems Biology Approaches to M-CSF Signaling

M-CSF signaling involves intricate cascades that lend themselves well to network theory and systems biology approaches. The binding of M-CSF to its receptor, CSF-1R, initiates a complex interplay of intracellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways patsnap.comresearchgate.netnih.gov. These pathways are not isolated but form an interconnected network that dictates cellular responses such as proliferation, differentiation, survival, and functional activation of macrophages researchgate.netnih.gov.

Studies utilizing Human Recombinant M-CSF (Catalog #78057) provide crucial experimental data for constructing and validating these signaling networks. By quantitatively assessing cellular responses to varying concentrations of M-CSF, researchers can map the nodes and edges of these networks, identifying key regulatory points and feedback loops. Systems biology approaches, leveraging such data, aim to understand how the entire network behaves, rather than focusing on individual components in isolation. This allows for the prediction of emergent properties of the M-CSF signaling system, such as how it integrates various upstream signals to produce specific macrophage phenotypes or how perturbations in the network might lead to disease states researchgate.netnih.gov.

Computational Modeling and Simulation of M-CSF-Driven Processes

Computational modeling and simulation are powerful tools for understanding M-CSF-driven processes, particularly given the quantitative data available from recombinant M-CSF preparations. The well-defined biological activity and dose-response curves of Human Recombinant M-CSF (Catalog #78057) (e.g., EC50 values for cell proliferation) genscript.com are fundamental inputs for these models.

Computational models can simulate the dynamics of M-CSF-induced cell proliferation and differentiation, predicting how changes in M-CSF concentration or receptor expression might affect the output of macrophage populations elifesciences.orgbiorxiv.orgresearchgate.netnih.gov. These models often incorporate ordinary differential equations or agent-based simulations to represent the molecular interactions and cellular behaviors. For instance, models can explore the kinetics of CSF-1R activation, the flux through downstream signaling pathways, and the resulting changes in gene expression that drive macrophage development researchgate.netnih.gov. Such simulations can help identify critical parameters, test hypotheses about regulatory mechanisms, and even predict the outcomes of therapeutic interventions that modulate M-CSF signaling, thereby reducing the need for extensive in vitro or in vivo experimentation elifesciences.orgbiorxiv.orgresearchgate.netnih.gov.

Phenotypic Plasticity and Continuum Models of Macrophage States

Macrophages exhibit remarkable phenotypic plasticity, adapting their functions in response to microenvironmental cues. M-CSF plays a central role in shaping these diverse macrophage states. It primarily drives the differentiation of monocytes into "naïve" M0 macrophages, which possess M2-like phenotypic and functional characteristics oaepublish.comresearchgate.netmdpi.com. These M0 macrophages can then be further polarized into various pro-inflammatory (M1-like) or anti-inflammatory (M2-like) phenotypes depending on additional stimuli such as IFN-γ, LPS, IL-4, or IL-13 oaepublish.comnih.govfrontiersin.orgjst.go.jpfrontiersin.org.

Human Recombinant M-CSF (Catalog #78057) is frequently used in vitro to generate monocyte-derived macrophages, which can then be subjected to different polarizing conditions to study their phenotypic changes mdpi.comnih.gov. This experimental approach supports the development of continuum models of macrophage states, which propose that macrophage activation exists along a spectrum rather than as discrete M1/M2 categories jst.go.jpfrontiersin.org. These models attempt to capture the dynamic and continuous nature of macrophage polarization, acknowledging that various stimuli can lead to overlapping phenotypes researchgate.netjst.go.jp. By providing a consistent and well-characterized source of M-CSF, Human Recombinant M-CSF (Catalog #78057) facilitates the controlled experimental manipulation required to explore this intricate phenotypic landscape and refine continuum models.

Evolutionary and Comparative Biology Perspectives on M-CSF Orthologs

Evolutionary and comparative biology perspectives are crucial for understanding the conserved and divergent roles of M-CSF across species. Human and mouse M-CSF sequences exhibit high conservation, with approximately 80% homology at the nucleotide and amino acid levels genscript.com. Furthermore, the c-FMS gene, encoding the M-CSF receptor, and its associated regulatory elements, show evolutionary conservation, suggesting fundamental roles across different organisms nih.govoup.com.

Studies using recombinant M-CSF, including Human Recombinant M-CSF (Catalog #78057), contribute to this perspective by allowing researchers to compare its biological activity and signaling mechanisms across different cellular contexts and species. For instance, human M-CSF has been shown to exhibit biological activity on murine and rat cells oaepublish.com. The conserved function of M-CSF in regulating the mononuclear phagocyte lineage, including macrophages, is observed across diverse species, from mammals to fish aai.org. Despite some differences in transcription factor occupancy at the M-CSF receptor loci between human and mouse, the underlying regulatory principles and chromatin features remain highly similar nih.govoup.com. This comparative analysis helps to elucidate the evolutionary pressures that have shaped the M-CSF signaling axis and its critical functions in innate immunity, tissue homeostasis, and development across the tree of life aai.org.

Future Directions and Emerging Research Avenues in M Csf Biology

Unexplored Regulatory Mechanisms and Novel Interactors

While the core M-CSF signaling pathway is well-documented, many of its regulatory nuances remain uncharted. Future research is poised to investigate the complex feedback loops and crosstalk with other signaling pathways, such as those involving Wnt, Notch, and Hedgehog, which can influence M-CSF's ultimate biological effects. nih.gov The identification of novel interacting proteins that modulate CSF-1R signaling is a key area of exploration. Computational modeling and yeast surface display (YSD) approaches are being used to map critical residues on M-CSF that are essential for its binding to CSF-1R, which could uncover allosteric regulatory sites and new protein interactors. nih.gov Furthermore, understanding the paracrine effects of M-CSF within specific tissue microenvironments, such as in tumors or during sepsis, is critical, as its local concentration and interaction with other cellular factors can lead to varied functional outcomes. frontiersin.orgnih.gov

Development of Advanced Research Tools and Methodologies

Progress in M-CSF biology is intrinsically linked to the development of sophisticated research tools. The availability of high-purity recombinant proteins, such as those identified by catalog number U-78057, provides a baseline for in vitro studies on macrophage differentiation and function. stemcell.comnih.gov The future lies in creating more advanced tools, including:

Novel Chemical Probes: Developing small molecules or antibody-based antagonists that can specifically target the M-CSF/CSF-1R interaction with greater precision. nih.govfrontiersin.org

Advanced Imaging Techniques: Utilizing high-resolution microscopy and in vivo imaging to visualize M-CSF signaling dynamics in real-time within living tissues.

Single-Cell Analysis: Employing single-cell sequencing and mass spectrometry to dissect the heterogeneity of macrophage responses to M-CSF, revealing distinct subpopulations with unique functions. nih.gov

Organ-on-a-Chip Systems: Creating microfluidic devices that mimic the tumor microenvironment or other disease states to study macrophage behavior and M-CSF signaling in a more physiologically relevant context. nih.gov

These methodologies will allow for a more granular and dynamic understanding of M-CSF's role in health and disease.

Interdisciplinary Synergy for Holistic Understanding

A comprehensive understanding of M-CSF biology cannot be achieved within a single discipline. The convergence of immunology, oncology, neurobiology, and computational biology is essential. For instance, the role of the M-CSF/CSF-1R axis in neuroinflammation and diseases like Alzheimer's requires collaboration between immunologists and neuroscientists to understand how M-CSF modulates microglial function, which includes activities like phagocytosis of amyloid-beta peptides. nih.govnih.govfrontiersin.org Similarly, the interplay between tumor cells and macrophages, driven by M-CSF, necessitates a combined approach from cancer biologists and immunologists to develop effective cancer immunotherapies. nih.govnih.gov Integrating data from genomics, proteomics, and metabolomics will be crucial for building a complete picture of the M-CSF signaling network.

Predictive Modeling for Biological Outcomes

As high-throughput data becomes more abundant, predictive computational modeling is emerging as a powerful tool. By integrating experimental data from techniques like RNA-Seq and pathway analysis, researchers can construct models that predict how macrophage phenotypes will change in response to varying M-CSF levels and other microenvironmental cues. mdpi.commdpi.com For example, models can predict the activation of key transcription factors like NF-κB and subsequent cytokine release patterns in M-CSF-stimulated macrophages. nih.govmdpi.com These in silico models can help identify critical nodes in the M-CSF signaling pathway, generate testable hypotheses, and guide the design of experiments, ultimately accelerating research and the discovery of therapeutic targets.

Opportunities for Translational Research Based on Fundamental Insights

Fundamental discoveries in M-CSF biology are paving the way for significant translational applications. The recognition that M-CSF is a key therapeutic target has already led to the development of inhibitors against its receptor, CSF-1R, for cancer therapy. nih.govfrontiersin.org Future opportunities include:

Targeting Neurodegenerative Diseases: Modulating the M-CSF/CSF-1R axis to control microglial activation could offer new therapeutic strategies for Alzheimer's disease and other neurological disorders. nih.govfrontiersin.org

Treating Inflammatory Disorders: Developing therapies that fine-tune M-CSF signaling could help manage chronic inflammatory diseases where macrophage activity is dysregulated. nih.gov

Improving Regenerative Medicine: Harnessing the role of M-CSF in tissue repair and remodeling could lead to new approaches for promoting healing after injury.

Translating these fundamental insights will depend on continued innovation in drug delivery, such as delivering biologics directly to the central nervous system via cerebrospinal fluid, and the rigorous validation of these strategies in preclinical and clinical settings. nih.gov

Table 1: Key Molecules in the M-CSF Signaling Pathway

| Molecule | Class | Function |

|---|---|---|

| M-CSF (CSF-1) | Cytokine | Ligand that promotes survival, proliferation, and differentiation of macrophages. stemcell.comcellsignal.com |

| CSF-1R (c-Fms) | Receptor Tyrosine Kinase | Receptor for M-CSF; its activation initiates downstream signaling. stemcell.com |

| PI3K | Enzyme (Kinase) | Key downstream signaling molecule involved in cell survival and proliferation. stemcell.comnih.gov |

| MAPK (e.g., Erk) | Enzyme (Kinase) | Signaling pathway involved in cell growth, differentiation, and survival. stemcell.comresearchgate.net |

| PLCγ | Enzyme (Lipase) | Component of a signaling pathway activated by CSF-1R. stemcell.com |

| Src Family Kinases | Enzyme (Kinase) | Involved in cytoskeletal reorganization following M-CSF stimulation. nih.gov |

| PU.1 | Transcription Factor | Essential for myeloid cell development and is influenced by M-CSF signaling. frontiersin.orgnih.gov |

| NF-κB | Transcription Factor | Master regulator of inflammatory gene expression in macrophages. mdpi.comresearchgate.net |

Table 2: Compound and Protein Names Mentioned

| Name |

|---|

| M-CSF (Macrophage Colony-Stimulating Factor) |

| This compound (Recombinant Human M-CSF) |

| CSF-1R (Colony-Stimulating Factor 1 Receptor) |

| c-Fms |

| MAPK (Mitogen-Activated Protein Kinase) |

| Erk (Extracellular Signal-Regulated Kinase) |

| PI3K (Phosphoinositide 3-Kinase) |

| PLCγ (Phospholipase C Gamma) |

| Wnt |

| Notch |

| Hedgehog |

| Src |

| Vav3 |

| Rac |

| PU.1 |

| NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) |

| IL-4 (Interleukin-4) |

| IFN-γ (Interferon-Gamma) |

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing U-78057, and how can researchers ensure purity and reproducibility?

- Methodological Answer : Synthesis protocols for this compound should follow established organic chemistry procedures, including step-by-step reaction conditions (e.g., temperature, catalysts, solvents) and purification techniques (e.g., column chromatography, recrystallization). Purity must be validated using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). To ensure reproducibility, document all parameters (e.g., reaction time, stoichiometry) and cross-reference with peer-reviewed studies. Detailed experimental sections should be included in manuscripts or supplementary materials to enable replication .

Q. What are the standard protocols for characterizing the physicochemical properties of this compound?

- Methodological Answer : Key characterization steps include:

- Structural analysis : NMR (¹H, ¹³C) and X-ray crystallography for atomic-level resolution.

- Purity assessment : HPLC with UV detection and gas chromatography (GC).

- Thermal stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

- Solubility and partition coefficients : Shake-flask method or HPLC-derived logP values.

Always cite prior literature for known compounds and provide raw data in supplementary materials for novel derivatives .

Q. How should researchers design initial experiments to evaluate this compound’s biological or chemical activity?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using dose-response curves to determine IC₅₀/EC₅₀ values. Include positive and negative controls to validate assay reliability. Use statistical tools (e.g., ANOVA, t-tests) to assess significance. For mechanistic studies, employ techniques like fluorescence microscopy or surface plasmon resonance (SPR). Predefine hypotheses and success criteria to avoid bias in data interpretation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s efficacy or mechanisms?

- Methodological Answer : Apply triangulation by cross-verifying results through multiple methods (e.g., orthogonal assays, computational modeling). For example, discrepancies in binding affinity data could be addressed via isothermal titration calorimetry (ITC) versus SPR. Analyze potential sources of error (e.g., instrument calibration, sample degradation) and document variability using error bars or confidence intervals. Incorporate sensitivity analyses in computational studies to test parameter robustness .

Q. What methodological approaches optimize this compound’s efficacy in complex biological models (e.g., in vivo studies, 3D cell cultures)?

- Methodological Answer :

- Dosage optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish therapeutic windows.

- Model selection : Prioritize clinically relevant models (e.g., patient-derived xenografts for oncology).

- Endpoint validation : Employ biomarkers (e.g., proteomics, metabolomics) to correlate efficacy with molecular changes.

- Data integration : Combine omics data with phenotypic outcomes using multi-omics pipelines.

Reference established frameworks for translational research to ensure methodological rigor .

Q. How can researchers conduct a systematic review of this compound’s existing literature to identify knowledge gaps?

- Methodological Answer :

- Search strategy : Use databases like PubMed, SciFinder, and Web of Science with controlled vocabulary (e.g., MeSH terms).

- Inclusion/exclusion criteria : Define parameters (e.g., publication date, study type) to filter irrelevant papers.

- Quality assessment : Apply tools like GRADE for clinical studies or SYRCLE for animal research to evaluate bias risk.

- Gap analysis : Map findings to frameworks like PICO (Population, Intervention, Comparison, Outcome) to highlight underexplored areas.

Tools like PRISMA flowcharts enhance transparency in reporting .

Methodological Best Practices

- Data Reproducibility : Share raw datasets, code, and detailed protocols via repositories like Zenodo or Figshare to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Ethical Reporting : Disclose conflicts of interest and funding sources. Use plagiarism-detection software to ensure originality .

- Peer Review Preparation : Address reviewer critiques by revising methods sections for clarity and expanding statistical analyses. Use version-control tools (e.g., Git) to track manuscript changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.